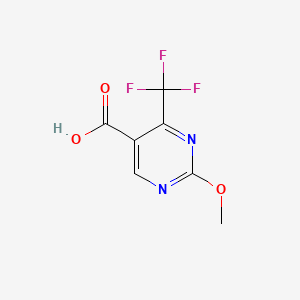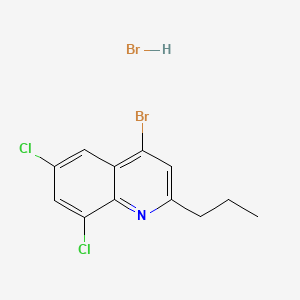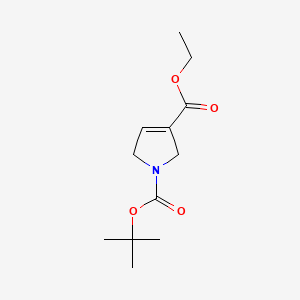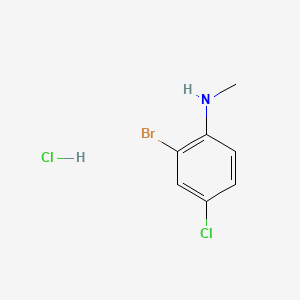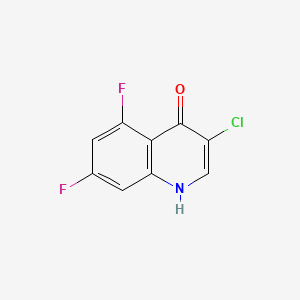![molecular formula C31H35F3N8O3 B599115 N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide CAS No. 1202884-94-3](/img/structure/B599115.png)
N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide
描述
CAY10626 is a potent dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and mechanistic target of rapamycin (mTOR). It has shown significant potential in inhibiting tumor cell growth and promoting tumor regression in various cancer models .
准备方法
合成路线和反应条件
CAY10626 通过多步化学过程合成 最终产物通过一系列偶联反应和纯化步骤获得 .
工业生产方法
CAY10626 的工业生产涉及实验室合成过程的放大。 这包括优化反应条件,如温度、压力和溶剂体系,以确保高产率和纯度。 该化合物通常以固体形式生产,并保存在 -20°C 的干燥条件下以保持稳定性 .
化学反应分析
反应类型
CAY10626 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可以改变分子中存在的官能团。
取代: 该化合物可以发生取代反应,特别是在芳环上.
常用试剂和条件
涉及 CAY10626 的反应中常用的试剂包括:
氧化剂: 例如过氧化氢或高锰酸钾。
还原剂: 例如硼氢化钠或氢化铝锂。
取代试剂: 例如卤素或亲核试剂.
主要产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而取代反应可以将各种官能团引入芳环上 .
科学研究应用
CAY10626 在科学研究中具有广泛的应用:
化学: 用作研究 PI3Kα/mTOR 信号通路的一种工具化合物。
生物学: 研究其对细胞增殖、凋亡和自噬的影响。
医学: 由于其抑制肿瘤生长和促进肿瘤消退的能力,因此正在探索其作为癌症治疗的潜在治疗剂。
作用机制
CAY10626 通过抑制 PI3Kα 和 mTOR 的活性发挥其作用,它们是 PI3K/AKT/mTOR 信号通路的关键组成部分。 这种途径对于调节细胞生长、增殖和存活至关重要。 通过抑制这些激酶,CAY10626 抑制下游靶标的磷酸化,从而导致肿瘤细胞生长减少和凋亡增加 .
相似化合物的比较
类似化合物
沃替西尼: 另一种 PI3K 抑制剂,但特异性较低,毒性更大。
雷帕霉素: 一种具有不同作用机制的 mTOR 抑制剂。
LY294002: 一种广谱 PI3K 抑制剂,与 CAY10626 相比效力较低
独特性
CAY10626 的独特性在于它对 PI3Kα 和 mTOR 的双重抑制,具有很高的效力,并且具有特异性。 这种双重抑制提供了对 PI3K/AKT/mTOR 通路的更全面的阻断,使其成为癌症治疗的有希望的候选者 .
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-methyl-4-[[4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidin-2-yl]phenyl]carbamoylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35F3N8O3/c1-39(2)14-15-40(3)29(43)22-6-10-24(11-7-22)36-30(44)35-23-8-4-21(5-9-23)26-37-27(41-16-18-45-19-17-41)25-12-13-42(28(25)38-26)20-31(32,33)34/h4-13H,14-20H2,1-3H3,(H2,35,36,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMASZVAHNYVURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C=CN4CC(F)(F)F)C(=N3)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35F3N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659629 | |
| Record name | N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-(morpholin-4-yl)-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202884-94-3 | |
| Record name | N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-(morpholin-4-yl)-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is PI3K, and why is it a relevant target in cancer therapy?
A1: Phosphoinositide 3-kinase (PI3K) is a family of enzymes that play a crucial role in cellular processes, including growth, proliferation, survival, and metabolism. The PI3K pathway is frequently dysregulated in cancer due to mutations in PI3K itself (such as PIK3CA), loss of PTEN function (a negative regulator of the pathway), or activation of upstream receptor tyrosine kinases (RTKs) like HER2 [, , ]. This aberrant activation promotes tumor growth, survival, and resistance to conventional therapies, making PI3K an attractive therapeutic target.
Q2: How do PI3K inhibitors exert their anti-tumor effects?
A2: PI3K inhibitors primarily work by binding to the ATP-binding pocket of the PI3K enzyme, thereby preventing its catalytic activity []. This inhibition leads to a downstream blockade of the PI3K/AKT signaling pathway. By suppressing this pathway, these inhibitors can induce apoptosis (programmed cell death), inhibit cell proliferation, reduce tumor angiogenesis (formation of new blood vessels that supply tumors), and sensitize cancer cells to other treatments [, , ].
Q3: What are the key downstream effects of inhibiting PI3K in cancer cells?
A3: Inhibition of PI3K leads to a cascade of downstream effects, including:
- Reduced AKT Activation: AKT is a central kinase in the PI3K pathway. Reduced AKT phosphorylation leads to decreased cell survival and proliferation [, ].
- Inhibition of mTOR: mTOR is a downstream target of AKT, and its inhibition leads to reduced protein synthesis and cell cycle progression [].
- FOXO Activation: FOXO transcription factors are negatively regulated by AKT. PI3K inhibition allows FOXO to translocate to the nucleus and induce the expression of genes involved in cell cycle arrest and apoptosis [].
- Impact on Autophagy: Some studies show that PI3K inhibition can induce autophagy, a cellular process of self-degradation that can have both pro-survival and pro-death roles in cancer [].
Q4: Are there different classes of PI3K inhibitors, and do they target different PI3K isoforms?
A4: Yes, PI3K inhibitors can be broadly categorized into pan-PI3K inhibitors (inhibiting multiple PI3K isoforms) and isoform-selective inhibitors (targeting specific PI3K isoforms) [, , ]. The rationale for developing isoform-specific inhibitors stems from the observation that different PI3K isoforms might have distinct roles in both normal physiology and cancer development. Targeting specific isoforms could potentially lead to improved efficacy and reduced toxicity. For instance, PI3Kδ is predominantly expressed in hematopoietic cells, and its inhibition is particularly relevant in hematologic malignancies []. On the other hand, PI3Kα and PI3Kβ are ubiquitously expressed, and their roles in solid tumors are being actively investigated [].
Q5: How do precancerous cells influence the response of head and neck squamous cell carcinoma (HNSCC) cells to PI3K inhibitors?
A5: Research suggests that precancerous keratinocytes, present in the tumor microenvironment, can promote resistance to PI3K inhibitors in neighboring HNSCC cells. These precancerous cells release ligands that activate epidermal growth factor receptor (EGFR), which in turn diminishes the sensitivity of HNSCC cells to PI3K inhibition []. Combined inhibition of EGFR and PI3K has shown promise in preclinical models, suggesting a potential therapeutic strategy to overcome this resistance mechanism.
Q6: What is the evidence for the efficacy of PI3K inhibitors in preclinical models of cancer?
A6: Preclinical studies using cell lines and animal models have demonstrated the antitumor activity of PI3K inhibitors in various cancers, including breast cancer, lung cancer, colorectal cancer, leukemia, and head and neck cancers [, , , , , , ]. These studies have shown that PI3K inhibitors can inhibit tumor growth, induce apoptosis, and enhance the efficacy of conventional therapies like chemotherapy and radiotherapy.
Q7: Have PI3K inhibitors shown clinical benefit in cancer patients?
A8: Several PI3K inhibitors have been evaluated in clinical trials, and some have received regulatory approval for specific hematologic malignancies [, , , ]. While clinical responses have been observed, they are often modest and accompanied by significant toxicities. The development of resistance to PI3K inhibitors is also a significant challenge in the clinic.
Q8: What are the mechanisms of resistance to PI3K inhibitors?
A8: Resistance to PI3K inhibitors can arise through various mechanisms, including:
- Activation of alternative signaling pathways: This can include upregulation of receptor tyrosine kinases (RTKs) like HER3 or activation of the MAPK pathway [, ].
- Acquisition of secondary mutations in PI3K: These mutations can render the enzyme insensitive to the inhibitor [, ].
- Loss of PTEN function: PTEN loss can lead to constitutive activation of the PI3K pathway, even in the presence of an inhibitor [, ].
Q9: Are there strategies to overcome resistance to PI3K inhibitors?
A9: Several approaches are being explored to overcome resistance to PI3K inhibitors, including:
- Combination therapies: Combining PI3K inhibitors with other targeted therapies or conventional chemotherapies aims to block multiple signaling pathways and prevent the emergence of resistance [, , , ].
- Developing next-generation PI3K inhibitors: These inhibitors are designed to target resistant PI3K mutants or have improved pharmacological properties [, , ].
Q10: What is the role of Pim kinases in resistance to PI3K inhibitors?
A11: Recent research suggests that Pim kinases, a family of serine/threonine kinases, can promote resistance to PI3K inhibitors in prostate cancer []. Pim kinases achieve this by activating the Nrf2 antioxidant pathway, which counteracts the reactive oxygen species (ROS)-mediated cell death induced by PI3K inhibitors. Combining PI3K inhibitors with Pim kinase inhibitors has shown synergistic effects in preclinical models, indicating a potential therapeutic strategy to overcome resistance.
Q11: What are the key challenges and future directions in the development of PI3K inhibitors for cancer therapy?
A11: Key challenges include:
- Improving efficacy and durability of responses: Developing more potent and selective inhibitors, optimizing treatment schedules, and identifying rational combination therapies are crucial to achieve better clinical outcomes [, , ].
- Managing toxicities: Minimizing on-target and off-target toxicities associated with PI3K inhibition is essential to improve patient safety [, ].
- Overcoming resistance: Developing strategies to predict, prevent, and overcome resistance mechanisms is vital for the long-term success of PI3K-targeted therapies [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


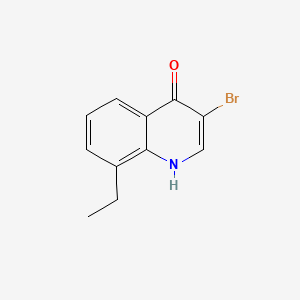
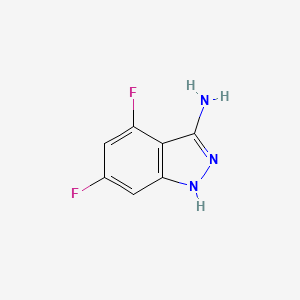
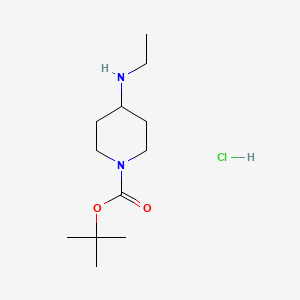
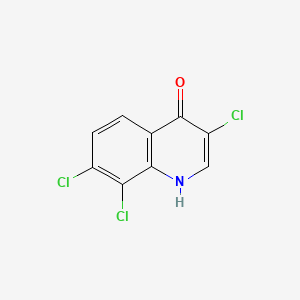

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B599038.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)
